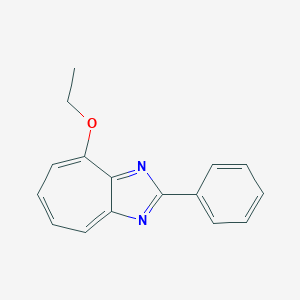

2-Phenyl-8-ethoxycycloheptimidazole

Description

Structure

3D Structure

Properties

CAS No. |

153447-99-5 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-ethoxy-2-phenylcyclohepta[d]imidazole |

InChI |

InChI=1S/C16H14N2O/c1-2-19-14-11-7-6-10-13-15(14)18-16(17-13)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

OULXFNCZTZKFKS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C2C1=NC(=N2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=CC=C2C1=NC(=N2)C3=CC=CC=C3 |

Other CAS No. |

153447-99-5 |

Pictograms |

Corrosive |

Synonyms |

2-Ph-8-EtO-cycloheptimidazole 2-phenyl-8-ethoxycycloheptimidazole KT2 734 KT2-734 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 8 Ethoxycycloheptimidazole and Substituted Cycloheptimidazole Derivatives

Classic Synthetic Strategies for Cycloheptimidazole (B1218438) Frameworks

The foundational approach to synthesizing the cycloheptimidazole core often relies on multi-step sequences that build the seven-membered ring and the fused imidazole (B134444) ring system sequentially.

Multi-Step Approaches to Cycloheptimidazole Core Synthesis

The traditional synthesis of the cycloheptimidazole core, a cyclohepta[d]imidazole, typically begins with a pre-formed seven-membered ring, such as a derivative of tropone (B1200060) or cycloheptanone. A common strategy involves the condensation of a 1,2-diaminocycloheptane derivative with a suitable carboxylic acid or its equivalent to form the imidazole ring.

A key reaction in many classical syntheses of imidazole rings is the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a method that can be adapted for the formation of the fused imidazole portion of the cycloheptimidazole system. sciforum.net

Key Classical Synthesis Steps:

Formation of a substituted tropone or cycloheptanone.

Introduction of amino groups at adjacent positions on the seven-membered ring.

Cyclization with a one-carbon synthon (e.g., an aldehyde or carboxylic acid derivative) to form the imidazole ring.

Key Intermediates and Precursors in 2-Phenyl-8-ethoxycycloheptimidazole Formation

The synthesis of the specifically substituted this compound necessitates the use of carefully chosen precursors.

For the introduction of the 2-phenyl group, benzaldehyde (B42025) or a derivative thereof is a common and effective precursor. The condensation of benzaldehyde with a 1,2-diaminocycloheptane derivative is a direct method to install the phenyl group at the desired position. researchgate.netnih.gov

The ethoxy group at the 8-position presents a greater synthetic challenge. A plausible precursor would be an 8-hydroxycyclohept[d]imidazole derivative. This hydroxyl group could then be subjected to etherification, for instance, through a Williamson ether synthesis using an ethyl halide in the presence of a base. The synthesis of the 8-hydroxycyclohept[d]imidazole itself could potentially be achieved by using a tropone derivative bearing a hydroxyl or methoxy (B1213986) group at the appropriate position as the initial building block for the seven-membered ring. The synthesis of related 2-alkoxy-benzo[d]imidazoles has been reported, providing a precedent for the introduction of alkoxy groups onto an imidazole-fused ring system. nih.gov

Table 1: Key Precursors and Their Roles

| Precursor | Role in Synthesis |

| Tropone/Cycloheptanone Derivative | Foundation of the seven-membered ring |

| Benzaldehyde | Source of the 2-phenyl group |

| 1,2-Diaminocycloheptane Derivative | Precursor to the fused imidazole ring |

| 8-Hydroxycyclohept[d]imidazole | Intermediate for the introduction of the 8-ethoxy group |

| Ethyl Halide (e.g., Ethyl Iodide) | Source of the ethyl group for etherification |

Modern Advancements in Cycloheptimidazole Synthesis

Contemporary synthetic chemistry offers more efficient and selective methods for constructing complex heterocyclic systems like cycloheptimidazoles.

Chemo- and Regioselective Synthetic Pathways for Cycloheptimidazoles

Modern synthetic methods prioritize chemo- and regioselectivity to minimize the formation of unwanted byproducts and reduce the need for extensive purification steps. For the synthesis of substituted cycloheptimidazoles, achieving the correct placement of substituents is crucial.

The regioselectivity of the cyclization step to form the imidazole ring can often be controlled by the nature of the substituents on the starting materials and the reaction conditions. For example, in the condensation of an unsymmetrical 1,2-diaminocycloheptane derivative, the electronic and steric properties of the substituents can direct the cyclization to favor one regioisomer over another. The use of specific catalysts can also play a pivotal role in dictating the regiochemical outcome of the reaction.

Annulation and Cyclization Reactions in Ethoxycycloheptimidazole Synthesis

Annulation and cyclization reactions are powerful tools in modern organic synthesis for the construction of ring systems. In the context of this compound synthesis, these reactions can be employed to build the cycloheptane (B1346806) or the imidazole ring with high efficiency.

A potential modern approach could involve a [4+3] cycloaddition reaction to form the seven-membered ring, followed by the formation of the imidazole ring. Alternatively, a transition-metal-catalyzed annulation reaction could be used to construct the fused heterocyclic system in a single step from simpler precursors.

The synthesis of the ethoxy group could be achieved through a late-stage functionalization of the cycloheptimidazole core. For instance, a C-H activation/oxidation sequence at the 8-position to introduce a hydroxyl group, followed by etherification, would represent a modern and atom-economical approach.

Table 2: Modern Synthetic Reactions and Their Applications

| Reaction Type | Application in Synthesis |

| [4+3] Cycloaddition | Formation of the seven-membered cycloheptane ring |

| Transition-Metal-Catalyzed Annulation | One-pot synthesis of the fused cycloheptimidazole core |

| C-H Activation/Functionalization | Direct introduction of a functional group (e.g., hydroxyl) at the C8-position |

| Cross-Coupling Reactions | Formation of the C-phenyl bond |

Strategies for Derivatization of this compound

Once the core structure of this compound is synthesized, further derivatization can be explored to modify its properties. The primary sites for derivatization would be the phenyl ring and potentially the imidazole nitrogen.

Electrophilic aromatic substitution reactions on the phenyl ring, such as nitration, halogenation, or Friedel-Crafts reactions, could introduce a variety of substituents. The position of substitution would be directed by the existing phenyl group.

Alkylation or acylation of the imidazole nitrogen is another common derivatization strategy. This would require the use of an appropriate alkyl or acyl halide in the presence of a base. The reactivity of the imidazole nitrogen can be influenced by the electronic nature of the substituents on the cycloheptimidazole core.

Introduction of Substituents onto the Phenyl Moiety

The ability to introduce a variety of substituents onto the 2-phenyl group of the cycloheptimidazole core is crucial for tuning the molecule's properties. A common strategy involves the use of substituted benzaldehydes as starting materials in the initial cyclization reaction. This approach allows for the incorporation of a wide range of functional groups, including electron-donating and electron-withdrawing groups, onto the phenyl ring.

For instance, the synthesis of 2-aryl-1H-imidazole derivatives can be achieved through a multicomponent reaction involving a dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst. In a related synthesis of 2-aryl-7H-acenaphtho[1,2-d]imidazoles, various substituted aromatic aldehydes were successfully reacted with acenaphthylene-1,2-dione and ammonium (B1175870) acetate, demonstrating the versatility of this approach for introducing different phenyl substituents. researchgate.net The choice of solvent and catalyst, such as ferric hydrogensulfate, can significantly influence the reaction's efficiency. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful methods for modifying the phenyl ring at a later stage of the synthesis. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and amino groups.

A general representation of introducing substituents via the benzaldehyde component is shown below:

| R-group on Phenyl Ring | Corresponding Benzaldehyde |

| -H | Benzaldehyde |

| -OCH₃ | Anisaldehyde |

| -NO₂ | Nitrobenzaldehyde |

| -Cl | Chlorobenzaldehyde |

Modifications of the Ethoxy Functionality

The ethoxy group at the 8-position of the cycloheptimidazole ring is a key feature of the target molecule. Its synthesis is typically achieved through the etherification of the corresponding 8-hydroxycycloheptimidazole precursor. This precursor, a cycloheptimidazol-8-one, can be synthesized by the cyclization of an appropriate aminotropone derivative with a phenyl-containing reactant.

The etherification step itself is generally carried out using a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The general scheme for this transformation is as follows:

Precursor: 2-Phenyl-cyclohepta[d]imidazol-8(1H)-one Reagents: 1. Base (e.g., NaH), 2. Ethyl halide (e.g., C₂H₅I) Product: this compound

The reactivity of the ethoxy group itself can be utilized for further modifications, although this is less commonly explored. Cleavage of the ether bond to regenerate the hydroxyl group can be achieved under harsh acidic conditions, which may also affect other parts of the molecule.

Synthesis of Halo-Substituted Cycloheptimidazole Analogues

The introduction of halogen atoms onto the cycloheptimidazole scaffold can significantly impact the compound's physicochemical and biological properties. Halogenation can occur at various positions, including the cycloheptane ring and the phenyl moiety.

For direct halogenation of the seven-membered ring, reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly employed. In the synthesis of related pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, N-chlorosuccinimide was used to introduce a chlorine atom onto the cyclohepta ring. nih.gov However, regioselectivity can be an issue, sometimes leading to a mixture of halogenated isomers. nih.gov The reaction conditions, such as the solvent and temperature, play a crucial role in controlling the outcome of the halogenation.

Introducing halogens onto the phenyl ring is typically achieved by using halo-substituted benzaldehydes in the initial synthesis, as described in section 2.3.1. This provides a more controlled method for obtaining specific halo-substituted analogues.

Investigating Yields and Purity in Various Synthetic Protocols

The efficiency of the synthetic routes to this compound and its derivatives is a critical aspect of their practical application. Researchers have investigated various reaction conditions to optimize yields and ensure high purity of the final products.

In multicomponent reactions for the synthesis of related imidazole systems, yields can vary significantly depending on the substrates and catalysts used. For example, the synthesis of 2,4,5-trisubstituted imidazoles has been reported with good to excellent yields under solvent-free conditions or using microwave assistance. organic-chemistry.org In the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, final product yields are reported in the range of 60-75% for certain derivatives. nih.gov

Purification of the final compounds often involves chromatographic techniques, such as column chromatography, to separate the desired product from byproducts and unreacted starting materials. The purity is typically assessed using analytical methods like High-Performance Liquid Chromatography (HPLC), and the structure is confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A summary of reported yield ranges for analogous reactions is presented below:

| Reaction Type | Analogous System | Reported Yield Range |

| Multicomponent Imidazole Synthesis | 2,4,5-Trisubstituted Imidazoles | Good to Excellent |

| Halogenation | Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles | 50% (for a specific isomer) |

| Final Cyclization Step | Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles | 60-75% |

It is important to note that the yields and purity are highly dependent on the specific substrates, reagents, and reaction conditions employed in each synthetic protocol.

Structural Elucidation and Advanced Characterization of 2 Phenyl 8 Ethoxycycloheptimidazole

Spectroscopic Methodologies for Molecular Structure Assignment

A suite of spectroscopic methods was employed to probe the intricate electronic and vibrational landscape of 2-Phenyl-8-ethoxycycloheptimidazole, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not extensively reported in publicly available literature, the expected chemical shifts can be inferred from the analysis of closely related analogues such as 2-phenyl-1H-benzimidazole and other N-aryl imidazoles. researchgate.netcore.ac.ukmdpi.comnih.govresearchgate.netcaltech.educapes.gov.br

In a hypothetical ¹H NMR spectrum, the ethoxy group would be expected to produce a characteristic triplet and quartet in the upfield region. The protons of the phenyl ring would likely appear as a multiplet in the aromatic region, with their exact shifts influenced by the electronic effects of the imidazole (B134444) ring system. The protons on the seven-membered cycloheptyl portion of the imidazole ring would exhibit complex splitting patterns due to their conformational flexibility.

The ¹³C NMR spectrum would complement the proton data, with the ethoxy carbons appearing at high field. The phenyl carbons would resonate in the typical aromatic region (around 120-140 ppm), while the carbons of the cycloheptimidazole (B1218438) core would have distinct chemical shifts reflecting their unique electronic environment. Of particular interest would be the C2 carbon of the imidazole ring, which is expected to be significantly deshielded due to its position between two nitrogen atoms. The study of similar 2-phenyl substituted imidazoles has shown that solid-state ¹³C CP-MAS NMR can be a powerful tool to overcome the effects of fast tautomerization often observed in solution. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy (-OCH₂CH₃) | 1.2 - 1.5 (t), 4.0 - 4.3 (q) | 14 - 16, 60 - 65 |

| Phenyl-H | 7.2 - 7.8 (m) | 125 - 135 |

| Cycloheptimidazole-H | 6.8 - 7.5 (m) | 110 - 150 |

| Imidazole C2 | - | >150 |

Note: These are predicted ranges based on analogous structures and may vary in the actual spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound (C₁₆H₁₄N₂O), the predicted monoisotopic mass is 250.1106 Da. uni.lu High-resolution mass spectrometry (HRMS) would be expected to confirm this exact mass, providing strong evidence for the elemental composition.

The fragmentation pathways under electron ionization (EI) would likely involve the initial loss of the ethoxy group or cleavage within the cycloheptyl ring. The stability of the phenyl-substituted imidazole core would likely result in a prominent molecular ion peak and characteristic fragment ions corresponding to this substructure. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 251.11789 |

| [M+Na]⁺ | 273.09983 |

| [M-H]⁻ | 249.10333 |

| [M+NH₄]⁺ | 268.14443 |

| [M+K]⁺ | 289.07377 |

Data sourced from PubChem. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-O stretching of the ethoxy group.

Based on studies of related compounds like 2-phenyl-2-imidazoline (B1199978), the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scirp.org The C=N stretching of the imidazole ring is expected to appear in the 1650-1550 cm⁻¹ region. The C-O stretching of the ethoxy group would likely be found in the 1260-1000 cm⁻¹ range. The out-of-plane C-H bending vibrations of the phenyl group would give rise to characteristic bands in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=N Stretch (Imidazole) | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Ethoxy) | 1260 - 1000 |

| C-H Out-of-plane Bend | 900 - 675 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the phenyl ring and the cycloheptimidazole core. The presence of the ethoxy group, an auxochrome, may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound. The study of related 2-phenyl-2-imidazoline has shown that such compounds can be good sources of UV light. scirp.org

Crystallographic Techniques for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction offers the most definitive picture of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

Although a specific crystal structure for this compound is not publicly available, analysis of related compounds provides a strong basis for predicting its solid-state conformation. Studies on 2-phenyl-1H-phenanthro[9,10-d]imidazole and other 2-phenyl substituted imidazoles reveal key structural features that are likely to be present in the title compound. researchgate.netnih.goviucr.org

It is anticipated that the imidazole ring will be essentially planar. The phenyl ring at the 2-position will likely be twisted out of the plane of the imidazole ring to minimize steric hindrance. The seven-membered cycloheptyl ring is expected to adopt a puckered conformation, such as a boat or chair form, to alleviate ring strain. Intermolecular interactions, such as hydrogen bonding (if an N-H tautomer is present) and π-π stacking between the phenyl and imidazole rings, would play a significant role in the crystal packing. Hirshfeld surface analysis of analogous structures has been instrumental in visualizing and quantifying these intermolecular contacts. nih.goviucr.org

Table 4: Representative Crystallographic Data for an Analogous Compound (2-Phenyl-1H-imidazole)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Ama2 |

| a (Å) | 10.0740 (15) |

| b (Å) | 18.151 (4) |

| c (Å) | 4.1562 (10) |

| V (ų) | 760.0 (3) |

| Z | 4 |

Data for 2-Phenyl-1H-imidazole, a related core structure. researchgate.net

Assessment of Crystal Packing and Lattice Interactions

The solid-state arrangement of this compound is anticipated to be directed by a variety of non-covalent interactions, which are crucial for the stability of its crystal lattice. The molecule's constitution, featuring a phenyl ring, an ethoxy group, and a cycloheptimidazole core, allows for a range of intermolecular contacts.

The primary forces expected to govern the crystal packing include van der Waals interactions, which are ubiquitous, and more specific interactions such as hydrogen bonds. The nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors, while the aromatic and aliphatic C-H groups may serve as weak hydrogen bond donors.

A hypothetical representation of the principal intermolecular interactions and their typical distances in a crystalline state of this compound is provided in the table below, based on observations from analogous heterocyclic compounds. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H...N | C-H (phenyl/cycloheptane) | N (imidazole) | 2.4 - 2.8 |

| C-H...O | C-H (phenyl/cycloheptane) | O (ethoxy) | 2.3 - 2.7 |

| π-π stacking | Phenyl ring | Phenyl ring | 3.3 - 3.8 |

| C-H...π | C-H (ethoxy/cycloheptane) | Phenyl ring | 2.5 - 2.9 |

Advanced Structural Analysis Methodologies for this compound

To gain a deeper understanding of the intricate structural details of this compound, a suite of advanced analytical techniques can be employed. These methods provide insights beyond basic structural confirmation, delving into the nuances of intermolecular contacts, conformational preferences, and potential isomerism.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions, while blue regions represent longer contacts. nih.gov

For this compound, Hirshfeld analysis would be expected to reveal the dominance of H...H contacts, which is common for organic molecules. nih.gov Significant contributions from C...H/H...C and O...H/H...O contacts would also be anticipated, corresponding to the C-H...π and hydrogen bonding interactions. researchgate.net

A hypothetical breakdown of the percentage contributions of intermolecular contacts to the Hirshfeld surface for this compound is presented below, based on data from similar molecular structures. nih.govnih.govresearchgate.net

| Contact Type | Hypothetical Contribution (%) |

| H...H | 40 - 50 |

| C...H/H...C | 20 - 30 |

| O...H/H...O | 10 - 20 |

| N...H/H...N | 5 - 10 |

| C...C | < 5 |

| Others | < 5 |

Computational Approaches to Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of flexible molecules like this compound. nih.gov The seven-membered cycloheptane (B1346806) ring can adopt several low-energy conformations, such as the chair and boat forms. Additionally, the phenyl and ethoxy substituents possess rotational freedom around their single bonds connecting them to the cycloheptimidazole core.

By performing a systematic conformational search and calculating the relative energies of the different conformers, the most stable geometry of the molecule can be predicted. These calculations can also provide insights into the energy barriers between different conformations, offering a more dynamic picture of the molecule's behavior. nih.gov

A hypothetical table of relative energies for different conformers of this compound is shown below.

| Conformer | Dihedral Angle (C-C-N-C) (°) | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| A | 30 | 60 | 0.00 |

| B | 150 | 60 | 1.5 |

| C | 30 | 180 | 2.1 |

| D | 150 | 180 | 3.5 |

Elucidation of Tautomeric Forms and Isomerism

The imidazole moiety of this compound can potentially exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. This prototropic tautomerism would result in two distinct isomers with slightly different electronic distributions and geometries.

The relative stability of these tautomers can be investigated using computational methods to calculate their ground-state energies. doaj.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can also be employed to experimentally probe the tautomeric equilibrium in solution, as the chemical shifts of the protons and carbons in the imidazole ring would be sensitive to the position of the mobile proton. doaj.org

The potential tautomeric forms of this compound are illustrated in the table below.

| Tautomer | Position of Imidazole Proton |

| Tautomer 1 | N1 |

| Tautomer 2 | N3 |

Theoretical and Computational Investigations of 2 Phenyl 8 Ethoxycycloheptimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Phenyl-8-ethoxycycloheptimidazole. These methods allow for the detailed exploration of its electronic landscape and the prediction of its chemical behavior.

Density Functional Theory (DFT) Applications for Electronic Properties and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. By applying DFT methods, researchers can calculate various parameters that describe the electronic character and stability of this compound. These calculations are crucial for understanding the molecule's behavior in different chemical environments.

Frontier Molecular Orbital Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons in a chemical reaction.

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally corresponds to high stability and low reactivity, while a small gap suggests the opposite.

For this compound, the distribution of the HOMO and LUMO across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively. This analysis is vital for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. A higher energy value suggests stronger nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. A lower energy value suggests stronger electrophilicity. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. |

Reaction Pathway and Transition State Calculations

Computational chemistry allows for the detailed mapping of reaction pathways, identifying the intermediate structures and the transition states that connect them. nih.gov For reactions involving this compound, these calculations can elucidate the step-by-step mechanism of a chemical transformation.

By calculating the potential energy surface, researchers can determine the energy barriers associated with different reaction routes. The transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. Identifying the geometry and energy of transition states provides a deeper understanding of the factors that control the kinetics and thermodynamics of a reaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its conformational changes and interactions with its environment.

Conformational Analysis and Energy Landscapes of the Cycloheptimidazole (B1218438) Ring

The seven-membered cycloheptimidazole ring in this compound can adopt various three-dimensional arrangements known as conformations. libretexts.org Conformational analysis involves identifying the stable conformers and determining their relative energies. libretexts.org This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

The potential energy landscape maps the energy of the molecule as a function of its geometry. By exploring this landscape, researchers can identify the low-energy, and therefore more populated, conformations. Factors such as torsional strain, arising from the rotation around single bonds, and steric hindrance between bulky groups play a significant role in determining the preferred conformation. chemistrysteps.com

| Conformation Type | Description | Relative Energy |

| Chair | A common non-planar conformation for seven-membered rings. | Generally a lower energy conformation. |

| Boat | Another possible non-planar conformation. | Typically higher in energy than the chair conformation due to steric interactions. |

| Twist-Chair/Boat | Intermediate conformations between the chair and boat forms. | Their energies lie between those of the pure chair and boat forms. |

Simulation of Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. Molecular dynamics simulations can be used to model the behavior of this compound in different solvents. nih.gov

These simulations track the movements of the solute and solvent molecules over time, providing insights into how intermolecular interactions, such as hydrogen bonding and van der Waals forces, influence the conformational equilibrium. For instance, a polar solvent might stabilize a more polar conformation of the molecule, while a nonpolar solvent might favor a less polar one. Understanding these solvent effects is essential for predicting the behavior of this compound in realistic chemical systems.

Computational Prediction of Interactions with Biological Macromolecules

The initial step in evaluating the therapeutic potential of a compound like this compound involves predicting its interactions with biological targets, such as proteins and nucleic acids. This is achieved through molecular docking and molecular dynamics simulations. Molecular docking algorithms predict the preferred orientation of the compound when bound to a target protein, estimating the binding affinity based on scoring functions. These simulations can provide insights into the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the interaction and helping to validate the stability of the binding pose identified through docking. For instance, a simulation could track the conformational changes in both the protein and this compound, ensuring the key interactions are maintained.

Cheminformatic and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR represent a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity from its chemical structure. nih.gov These computational techniques are invaluable for optimizing lead compounds and designing new derivatives with improved potency and selectivity.

A typical QSAR study involves compiling a dataset of structurally related compounds with experimentally determined biological activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape), are then calculated for each compound. Statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity.

Illustrative QSAR Model for Cycloheptimidazole Derivatives

| Parameter | Value | Description |

| Equation | pIC₅₀ = 0.85(cLogP) - 0.23(TPSA) + 1.54(NHD) + 3.45 | A hypothetical equation where pIC₅₀ is the predicted biological activity. |

| R² | 0.92 | Coefficient of determination, indicating the model's explanatory power. |

| Q² (Cross-Validation) | 0.81 | A measure of the model's predictive power. |

| F-statistic | 150 | Indicates the statistical significance of the model. |

| Key Descriptors | cLogP, TPSA, NHD | Calculated LogP (hydrophobicity), Topological Polar Surface Area, and Number of Hydrogen Bond Donors. |

This table is for illustrative purposes only. The equation and values are hypothetical and not based on experimental data for this compound.

Ligand-Based Design Principles for Cycloheptimidazole Derivatives

In the absence of a known 3D structure for the biological target, ligand-based design methods are paramount. These approaches derive insights from a set of molecules known to be active. For cycloheptimidazole derivatives, this would involve analyzing a series of analogues to identify the structural features essential for their biological activity.

Key principles would focus on understanding the structure-activity relationships (SAR). For example, modifications to the phenyl ring at the 2-position or the ethoxy group at the 8-position of the cycloheptimidazole core would be systematically evaluated. This could reveal, for instance, that electron-withdrawing groups on the phenyl ring enhance activity, while bulkier substituents on the ethoxy group diminish it. These principles guide the design of new molecules with a higher probability of being active.

Receptor-Based Modeling for Binding Affinity Prediction

When the 3D structure of the target protein is available, receptor-based modeling, primarily through molecular docking, becomes a powerful tool. For this compound, this would involve docking the compound into the active site of a putative target, such as a kinase or a G-protein coupled receptor.

The primary goal is to predict the binding mode and estimate the binding affinity, often expressed as a docking score or a calculated inhibitory constant (Ki). This allows for the ranking of different cycloheptimidazole derivatives against the same target. The analysis would highlight key interactions, such as hydrogen bonds between the imidazole (B134444) nitrogen atoms and polar residues in the receptor, or pi-stacking interactions between the phenyl ring and aromatic residues.

Hypothetical Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Kinase X | -9.5 | 50 | Tyr158, Leu204, Asp260 |

| Receptor Y | -8.2 | 250 | Phe88, Trp121, Ser190 |

| Enzyme Z | -7.1 | 900 | Val45, Ile102, His150 |

This table is for illustrative purposes only. The targets, scores, and residues are hypothetical.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. scilit.commdpi.com A pharmacophore model for cycloheptimidazole derivatives could be generated from a set of known active compounds or from the ligand-binding site of a target protein. nih.govnih.gov

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, can rapidly identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active. Hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological testing. This approach accelerates the discovery of new lead compounds. frontiersin.org

No Publicly Available Research Data Found for this compound

Despite a comprehensive search for scientific literature, no specific research data was found for the chemical compound this compound.

Efforts to locate information regarding the mechanistic investigations of its biological interactions, including its potential effects on phosphodiesterase (PDE) enzymes and receptor binding, did not yield any published studies.

Consequently, the requested article, which was to be structured around the molecular mechanisms of enzyme inhibition and receptor binding studies of this compound, cannot be generated at this time due to the absence of foundational research on this specific compound.

Searches for its inhibitory profiles on PDE6 and PDE7, kinetic characterization of enzyme-inhibitor interactions, mapping of binding sites, and interactions with receptor subtypes such as the B2-receptor, have all failed to produce relevant scientific findings. Similarly, no information is available regarding the synthesis or structure-activity relationships of cycloheptimidazole derivatives that would shed light on the potential activities of this compound.

It is possible that research on this compound has not been conducted, has not been published in publicly accessible databases, or is proprietary information. Therefore, the detailed analysis requested in the prompt cannot be fulfilled.

Mechanistic Investigations of Biological Interactions of 2 Phenyl 8 Ethoxycycloheptimidazole

Modulation of Cellular Biochemical Pathways

The intricate network of biochemical pathways within a cell is essential for its survival, proliferation, and function. The introduction of exogenous molecules like 2-Phenyl-8-ethoxycycloheptimidazole can lead to significant perturbations in these tightly regulated processes. Research into the effects of this compound has revealed its potential to modulate several key cellular pathways, highlighting its promise as a tool for further biological study and potential therapeutic development.

Impact on Nucleic Acid Synthesis and Processing

At present, there is a notable lack of specific research data detailing the direct impact of this compound on the synthesis and processing of nucleic acids, such as DNA and RNA. While related heterocyclic compounds, such as certain benzimidazole (B57391) derivatives, have been shown to interfere with DNA replication and transcription, similar mechanistic studies on this compound are not yet available in the public domain. The structural similarities to molecules known to intercalate with DNA or inhibit enzymes crucial for nucleotide biosynthesis, such as topoisomerases and DNA polymerases, suggest that this could be a potential area for future investigation. However, without empirical evidence, any proposed mechanism remains speculative.

Interference with Protein-Protein Interactions and Signaling Cascades

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signal transduction, which governs cellular responses to external and internal stimuli. The disruption of these interactions is a key mechanism by which small molecules can exert biological effects.

While direct evidence of this compound's ability to modulate specific protein-protein interactions is still emerging, the broader class of imidazole-containing compounds has been recognized for its potential to interfere with such interactions. These compounds can act as scaffolds for the development of inhibitors that target the interfaces of interacting proteins. The planar nature of the cycloheptimidazole (B1218438) ring system combined with the phenyl and ethoxy substitutions could allow this compound to fit into hydrophobic pockets at protein-protein interfaces, thereby disrupting the formation of functional protein complexes.

Further research is required to identify the specific signaling cascades and protein-protein interactions that are most sensitive to this compound. High-throughput screening and computational modeling could be valuable tools in identifying its direct molecular targets within the vast network of cellular signaling pathways.

Investigation of Metabolic Pathways and Enzyme Systems

The metabolic landscape of a cell is a complex web of enzymatic reactions that provide energy and the building blocks for cellular components. The inhibition or modulation of key metabolic enzymes is a well-established mechanism of action for many bioactive compounds.

Advanced Research Directions and Future Perspectives for 2 Phenyl 8 Ethoxycycloheptimidazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Cycloheptimidazole (B1218438) Architectures

The synthesis of the core cycloheptimidazole structure is fundamental to the exploration of its derivatives, including 2-Phenyl-8-ethoxycycloheptimidazole. Future research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally sustainable. Traditional multi-step syntheses are often resource-intensive and can generate significant chemical waste. Therefore, the field is moving towards methodologies that align with the principles of green chemistry.

Key areas of development include:

Catalytic Approaches: Utilizing transition-metal or organocatalysts to facilitate the cycloheptimidazole ring formation with high atom economy. This can lead to milder reaction conditions and reduced energy consumption.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the cycloheptimidazole scaffold, thereby reducing the reliance on petrochemical sources.

Flow Chemistry: Employing continuous flow reactors can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processing. youtube.com

Table 1: Comparison of Synthetic Approaches for Heterocyclic Scaffolds

| Methodology | Key Advantages | Sustainability Considerations |

|---|---|---|

| Traditional Multi-Step Synthesis | Well-established, versatile | High solvent consumption, multiple purification steps, potential for hazardous reagents. |

| One-Pot Reactions | Reduced waste, time and resource efficient, higher overall yields. | Requires careful reaction design and compatibility of reagents. |

| Catalytic Synthesis | High atom economy, milder conditions, potential for enantioselectivity. | Catalyst cost, potential for metal contamination in the final product. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, improved efficiency. youtube.com | High initial equipment cost, potential for clogging. |

Rational Design of Next-Generation Cycloheptimidazole Analogues with Enhanced Specificity

Rational drug design aims to create new molecules with improved biological activity and specificity based on a detailed understanding of the biological target. nih.gov For this compound, this involves modifying its structure to optimize interactions with its intended molecular target while minimizing off-target effects. This process relies heavily on understanding the Structure-Activity Relationship (SAR), which describes how specific chemical features of a molecule relate to its biological function. nih.govrsc.org

Future strategies in this area will involve:

Computational Modeling and Docking: Using computer simulations to predict how different analogues of this compound will bind to a target protein. nih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates. mdpi.com

Bioisosteric Replacement: Substituting parts of the molecule (e.g., the ethoxy group or phenyl ring) with other chemical groups that have similar physical or chemical properties. This can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD): Identifying small chemical fragments that bind to the target and then growing or linking them to create a more potent lead compound based on the cycloheptimidazole scaffold.

Introduction of Conformational Constraints: Modifying the molecule to reduce its flexibility. More rigid analogues often exhibit higher binding affinity and specificity for their target. nih.gov

Integration of Multi-Omics Data to Uncover Systems-Level Biological Interactions

To fully understand the biological impact of a compound like this compound, it is essential to look beyond a single target. Systems biology, particularly through the integration of multi-omics data, provides a holistic view of the molecular changes occurring within a cell or organism upon treatment. nih.gov This approach combines data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles). nih.govliverpool.ac.uk

Future research will leverage multi-omics to:

Identify On- and Off-Target Effects: By observing global changes in gene and protein expression, researchers can identify not only the intended target of the compound but also any unintended interactions, which is crucial for predicting potential side effects. nih.gov

Elucidate Mechanisms of Action: Multi-omics data can reveal which biological pathways and networks are perturbed by the compound, offering clues to its mechanism of action even when the primary target is unknown. liverpool.ac.uk

Discover Biomarkers: Analyzing the molecular signature of a cell's response can help identify biomarkers that predict whether a specific individual will respond to treatment with a cycloheptimidazole-based therapeutic.

Utilize Advanced Data Integration Platforms: Tools like CytoCopasi are being developed to combine complex datasets with kinetic modeling and visualization, enabling a more dynamic understanding of a drug's impact on biochemical networks. nih.govyoutube.com

Exploration of Uncharted Mechanistic Pathways in Biological Systems

A critical aspect of future research is to move beyond identifying that a compound is active and to understand how it works at a molecular level. For this compound, this means elucidating the precise chain of events it triggers within a biological system. While multi-omics can provide a broad overview, targeted experiments are needed to map the specific mechanistic pathways.

Key approaches will include:

Chemical Proteomics: Using chemical probes derived from the cycloheptimidazole structure to "fish out" its direct binding partners from a complex mixture of cellular proteins.

High-Resolution Imaging: Employing advanced microscopy techniques to visualize the subcellular localization of the compound and its effect on cellular structures in real-time.

Genetic Perturbation Screens: Using technologies like CRISPR-Cas9 to systematically knock out genes in a cell line and then testing for sensitivity or resistance to this compound. This can reveal which genes are essential for its activity.

Enzyme Kinetics and Biophysical Assays: Once a target protein is identified, detailed biochemical assays are required to characterize the nature of the interaction, such as whether the compound acts as an inhibitor or an activator and its binding affinity.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The robust characterization of this compound and its analogues is essential at every stage of research and development. This requires a suite of advanced analytical techniques to confirm its structure, assess its purity, and quantify its presence in various matrices. researchgate.net While standard methods like Nuclear Magnetic Resonance (NMR) and basic chromatography are foundational, next-generation challenges require more sophisticated approaches. researchgate.net

The development of analytical methods will focus on:

Hyphenated Chromatographic Techniques: The coupling of High-Performance Liquid Chromatography (HPLC) with high-resolution Mass Spectrometry (LC-MS) is indispensable for identifying and quantifying the compound and its metabolites in complex biological samples. chromatographyonline.commdpi.com

Chiral Separations: Developing methods to separate and analyze the different enantiomers (mirror-image isomers) of cycloheptimidazole derivatives, as they can have vastly different biological activities.

Solid-State Characterization: Using techniques like X-ray diffraction and differential scanning calorimetry to understand the solid-state properties of the compound, which is critical for formulation and stability. nih.gov

Spectroscopic Methods: Employing techniques like Fourier-transform infrared spectroscopy (FTIR) and fluorimetry to provide detailed information about the molecule's structure and its interactions with biological targets. mdpi.comnih.gov

Table 2: Key Analytical Techniques for Cycloheptimidazole Characterization

| Technique | Application | Information Provided |

|---|---|---|

| HPLC/UHPLC | Purity assessment, quantification. mdpi.com | Retention time, purity profile, concentration. |

| Mass Spectrometry (MS) | Structure confirmation, metabolite identification. chromatographyonline.com | Molecular weight, fragmentation pattern. |

| NMR Spectroscopy | Definitive structure elucidation. researchgate.net | Connectivity of atoms, 3D structure. |

| X-Ray Crystallography | Absolute structure determination, analysis of binding modes. nih.gov | Precise 3D atomic coordinates. |

| Fluorimetry | Binding studies, quantification at low concentrations. mdpi.com | Emission/excitation spectra, binding affinity. |

High-Throughput Screening and Combinatorial Chemistry Approaches for Structure-Function Elucidation

To efficiently explore the vast chemical space around the cycloheptimidazole scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.gov Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of structurally related analogues, creating a "library" of compounds. youtube.comyoutube.com HTS then enables the rapid testing of these libraries for biological activity. nih.gov

Future applications of these technologies will involve:

Diversity-Oriented Synthesis: Creating libraries of cycloheptimidazoles with a wide range of structural variations to explore new biological activities. youtube.com

Automated and Miniaturized Assays: Using robotic systems to test thousands of compounds per day in miniaturized formats (e.g., 384- or 1536-well plates), which significantly reduces the time and resources required. nih.govyoutube.com This often involves acoustic technology for contactless, low-volume liquid handling. youtube.com

High-Content Imaging: Moving beyond simple activity readouts to use automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing a richer dataset for each compound. plos.org

Affinity-Selection Mass Spectrometry: A screening technique that rapidly identifies which compounds in a library bind to a target protein by analyzing the protein-compound complexes using mass spectrometry.

By combining the power of combinatorial synthesis to generate molecular diversity with the speed of HTS, researchers can efficiently map the structure-function relationships of the cycloheptimidazole class, accelerating the discovery of new lead compounds derived from this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.